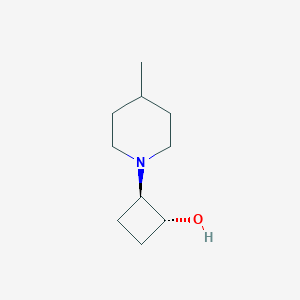

trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGXTJFIMVSBY-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Methylation of Piperidine Derivatives

A patented process (US9951012B2) describes a multi-step preparation involving:

- Protection of amino groups using di-tert-butyl dicarbonate (Boc protection).

- Methylation of the methylenic proton on the piperidine ring using sodium hydride as base and iodomethane as methylating agent.

- Deprotection under acidic conditions to liberate the amine functionality.

- Subsequent benzylation and reductive amination steps to introduce side chains or functional groups.

This process involves complex intermediates such as ethyl 1-benzyl-3-oxopiperidine-4-carboxylate derivatives, with multiple protection and deprotection cycles to ensure selectivity.

- Use of hazardous reagents such as sodium hydride (pyrophoric), benzyl bromide (lacrimatory), and sodium triacetoxyborohydride.

- Multiple stages requiring column chromatography for purification, which complicates scale-up.

- Overall low yield (~13.6 molar percent) and purity concerns of intermediates and product.

- Safety and cost issues limit commercial viability.

Alternative Pyridine-Based Strategy

A method involving quaternization and partial reduction of pyridine derivatives includes:

- Protection of 3-amino-4-methylpyridine with dimethyl carbonate.

- Quaternization of the pyridine nitrogen using benzyl bromide.

- Partial reduction to tetrahydropyridine intermediates using sodium borohydride.

- Full reduction to piperidine derivatives using platinum oxide under hydrogen atmosphere.

- Final purification by column chromatography.

This route achieves the piperidine framework with the 4-methyl substituent, which can be further elaborated to the cyclobutanol derivative.

- Use of expensive and explosive platinum oxide catalyst.

- Hazardous reagents and multi-step purification.

- Moderate overall yield (~40%).

- Safety concerns for scale-up due to pyrophoric and explosive reagents.

Comparative Data Table of Preparation Methods

| Step/Feature | Protection & Methylation Route (Patent US9951012B2) | Pyridine Quaternization & Reduction Route | Cyclobutanol Installation (General Approach) |

|---|---|---|---|

| Starting Material | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 3-Amino-4-methylpyridine | Cyclobutanone derivatives |

| Key Reagents | Sodium hydride, iodomethane, di-tert-butyl dicarbonate, benzyl bromide, sodium triacetoxyborohydride | Dimethyl carbonate, benzyl bromide, sodium borohydride, platinum oxide, lithium aluminium hydride | Pd/C hydrogenation, reducing agents |

| Protection/Deprotection | Multiple Boc protection/deprotection steps | Dimethyl carbonate protection, benzyl quaternization | Not typically required, stereocontrol via reduction |

| Purification | Column chromatography at 3 stages | Column chromatography at 2 stages | Chromatography or crystallization |

| Yield | ~13.6 molar percent overall | ~40% overall | Variable, dependent on stereoselectivity |

| Safety Concerns | Pyrophoric bases, lacrimatory alkyl halides | Explosive platinum oxide, pyrophoric reagents | Moderate, depending on reducing agents |

| Scalability | Limited due to safety and purification challenges | Limited due to cost and safety issues | Potentially scalable with optimized conditions |

Research Findings and Notes

- Metal-catalyzed and metal-mediated reactions are pivotal in synthesizing oxime and related intermediates, which can be precursors to cyclobutanol derivatives.

- The use of hydrogenation catalysts such as Pd/C is a common and effective method for reducing ketones to alcohols with stereochemical control, essential for obtaining the trans isomer of cyclobutanol.

- Protection strategies are crucial for selective functional group transformations, especially in multifunctional molecules like piperidine derivatives.

- The complexity of the molecule demands careful optimization of each step to balance yield, purity, and safety.

- Current patented methods highlight the challenges in industrial-scale synthesis due to hazardous reagents and multiple chromatographic purifications.

Chemical Reactions Analysis

Types of Reactions

Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid derivative.

Reduction: : Reducing the compound to form simpler derivatives.

Substitution: : Replacing the 4-methylpiperidin-1-yl group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) compounds, potassium permanganate, and Dess-Martin periodinane.

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions often use strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.

Major Products Formed

Oxidation: : Cyclobutanone, cyclobutanoic acid.

Reduction: : Cyclobutanol derivatives, simpler alcohols.

Substitution: : Derivatives with different substituents on the piperidine ring.

Scientific Research Applications

Trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: : Studied for its pharmacological properties, such as its potential use in drug development.

Industry: : Employed in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural similarities with trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol, differing primarily in substituents or core ring systems:

Key Observations :

- Stereochemical Influence : The trans-configuration in both the target compound and reduces steric hindrance compared to cis isomers, as seen in furan derivatives (e.g., cis-2-(2-pentenyl)furan in ), which exhibit lower sensory thresholds due to compact geometry.

- Complexity vs. Function : Bulky substituents, such as the imidazo-pyrrolo-pyrazine group in , increase molecular weight and complexity, likely restricting therapeutic applications to niche targets.

Biological Activity

trans-2-(4-Methylpiperidin-1-yl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves examining its interactions with various molecular targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 4-methylpiperidine group. This unique structure may influence its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and related pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, affecting signaling pathways involved in mood regulation and cognitive functions.

- Enzyme Interaction : Similar compounds have shown the ability to inhibit enzymes through covalent bonding, which could lead to altered metabolic pathways.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain piperidine derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through its effects on cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in tumorigenic cell lines, indicating a possible role in cancer therapy.

Case Studies

- Antimicrobial Screening : A high-throughput screening of a library of compounds identified several piperidine derivatives with promising anti-tubercular activity. These studies highlighted the importance of structural modifications in enhancing biological efficacy .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain analogs of this compound exhibited selective cytotoxicity, suggesting further exploration for potential drug development .

Data Tables

| Activity Type | Compound | MIC (µM) | Notes |

|---|---|---|---|

| Antimicrobial | 4PP Series (similar structure) | 6.3 - 23 | Effective against Mycobacterium tuberculosis |

| Antitumor | Various analogs | Varies | Selective cytotoxicity in tumor cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.